molecular formula C16H23NO3 B1652927 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone CAS No. 163858-61-5

1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone

Katalognummer: B1652927
CAS-Nummer: 163858-61-5
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: CKFCUQCADGWOMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone is a chemical compound with the molecular formula C16H23NO3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone typically involves the reaction of acetophenone derivatives with piperidine and appropriate reagents. One common method includes the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by intramolecular cyclization in the presence of sulfuric acid and silica as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Wirkmechanismus

The mechanism of action of 2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone involves its interaction with specific molecular targets and pathways. For instance, it can alter the permeability of cell membranes and affect the growth of certain microorganisms, leading to their inhibition or death . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone is unique due to its specific combination of a piperidine ring and a hydroxy group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

163858-61-5

Molekularformel

C16H23NO3

Molekulargewicht

277.36 g/mol

IUPAC-Name

1-[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone

InChI

InChI=1S/C16H23NO3/c1-13(18)15-7-3-4-8-16(15)20-12-14(19)11-17-9-5-2-6-10-17/h3-4,7-8,14,19H,2,5-6,9-12H2,1H3

InChI-Schlüssel

CKFCUQCADGWOMJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1OCC(CN2CCCCC2)O

Kanonische SMILES

CC(=O)C1=CC=CC=C1OCC(CN2CCCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.